4'-Cyano-2'-deoxycytidine is a nucleoside analog derived from the natural nucleoside 2'-deoxycytidine. This compound features a cyano group (-CN) at the 4' position of the sugar moiety, which distinguishes it from its parent compound. Nucleoside analogs like 4'-Cyano-2'-deoxycytidine are of considerable interest in medicinal chemistry due to their potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments. The compound is classified under nucleoside analogs, which are often utilized in drug development for their ability to interfere with nucleic acid synthesis and function.
The synthesis of 4'-Cyano-2'-deoxycytidine typically involves several key steps, including the modification of existing nucleosides. A common synthetic route includes the condensation of a cyano group with a precursor of 2'-deoxynucleoside. This process requires specific catalysts and controlled reaction conditions to ensure that the cyano group is correctly positioned.
The industrial production of 4'-Cyano-2'-deoxycytidine may involve optimized chemical synthesis techniques that maximize yield and purity. High-efficiency reactors and purification methods, such as chromatography, are often employed to isolate the desired product from by-products and unreacted materials.
The molecular formula of 4'-Cyano-2'-deoxycytidine is , with a molecular weight of approximately 252.23 g/mol. The IUPAC name for this compound is (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2-(hydroxymethyl)oxolane-2-carbonitrile. The structural representation includes a pyrimidine ring attached to a sugar moiety, with the cyano group substituting at the 4' position.
Key structural data include:
4'-Cyano-2'-deoxycytidine can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to achieve desired transformations.
The mechanism of action for 4'-Cyano-2'-deoxycytidine involves its incorporation into DNA during replication. Once embedded within the DNA structure, it can lead to DNA strand breaks and inhibit DNA polymerase activity. This ultimately results in cell cycle arrest and apoptosis, particularly affecting rapidly dividing cells such as those found in tumors. This mechanism highlights its potential as an effective agent against cancer cells.
4'-Cyano-2'-deoxycytidine is typically presented as a solid at room temperature. Its solubility characteristics are important for its application in biological systems.
The compound exhibits properties typical of nucleoside analogs, including stability under physiological conditions but reactivity under specific chemical transformations. Its melting point and solubility characteristics are critical for its use in laboratory settings and therapeutic applications.
Further analysis may include studies on its stability under various pH conditions and temperatures, which are essential for understanding its behavior in biological systems .
4'-Cyano-2'-deoxycytidine has several scientific applications:
4ʹ-Cyano-2ʹ-deoxycytidine belongs to a class of synthetic nucleoside analogs engineered to mimic natural nucleotides while introducing targeted chemical modifications that disrupt viral replication. Its core structure retains the 2ʹ-deoxyribose sugar and cytosine base of endogenous 2ʹ-deoxycytidine but incorporates a cyano group (–C≡N) at the 4ʹ-position of the ribose ring. This strategic alteration replaces the native hydrogen atom with a compact, highly electronegative functional group, inducing significant electronic and steric perturbations. The 4ʹ-carbon atom in natural nucleosides exists in a pseudorotational equilibrium between C3ʹ-endo (RNA-like) and C2ʹ-endo (DNA-like) conformations, which is critical for polymerase recognition and phosphodiester bond formation. The introduction of the cyano group at this position locks the sugar pucker into a C3ʹ-exo conformation, as confirmed by nuclear magnetic resonance (NMR) studies and X-ray crystallography. This conformational restriction reduces the flexibility of the nucleoside scaffold, enhancing selectivity for viral polymerases over host counterparts [1] [8].
The cyano group’s strong electron-withdrawing nature also polarizes the C4ʹ–C3ʹ and C4ʹ–C5ʹ bonds, altering bond angles and lengths. Quantum mechanical calculations reveal a 10–15% reduction in bond order at the C3ʹ–O3ʹ linkage, which correlates with impaired phosphodiester bond formation during polymerization. Additionally, the modification minimally enlarges the steric volume at C4ʹ (van der Waals radius of cyano: ~1.89 Å vs. hydrogen: ~1.20 Å), creating subtle but critical clashes within the nucleotide-binding pockets of polymerases. These combined electronic and steric effects underlie the analog’s dual mechanism: competitive inhibition and delayed chain termination [1] [6] [8].
The 4ʹ-cyano modification confers broad-spectrum antiviral activity by exploiting mechanistic vulnerabilities in viral RNA-dependent RNA polymerases (RdRps). Biochemical studies demonstrate that the active 5ʹ-triphosphate metabolite of 4ʹ-cyano-2ʹ-deoxycytidine (designated GS-646939) is incorporated into nascent RNA chains with striking efficiency by RdRps from diverse respiratory viruses. Kinetic analyses using purified RdRps reveal that GS-646939 exhibits a 20–50-fold higher incorporation efficiency than natural ATP against human rhinovirus type 16 (HRV-16) and enterovirus 71. This selectivity stems from favorable interactions between the 4ʹ-cyano group and hydrophobic residues lining the active site of enteroviral RdRps, as evidenced by molecular docking simulations. In contrast, respiratory syncytial virus (RSV) and human metapneumovirus (HMPV) polymerases incorporate GS-646939 with efficiency comparable to ATP, while influenza B polymerase shows a strong preference for ATP [1] [8].
Following incorporation, GS-646939 primarily acts as an obligate chain terminator due to the 4ʹ-cyano group sterically hindering the translocation step of the RdRp catalytic cycle. Translocation requires a 3.4 Å movement of the RNA–polymerase complex to vacate the nucleotide-binding site for the next incoming NTP. The rigid C3ʹ-exo conformation and the cyano group’s bulk disrupt this process by preventing proper repositioning, effectively stalling RNA elongation. However, this termination is not absolute; high concentrations of natural NTPs (≥100 µM) can partially overcome inhibition in some polymerases (e.g., HMPV RdRp), suggesting competitive interference at the catalytic site. Crucially, human mitochondrial RNA polymerase shows negligible incorporation of GS-646939, highlighting the analog’s selective pressure on viral polymerases [1] [8].
Table 1: Incorporation Efficiency of GS-646939 vs. ATP Across Viral Polymerases
Viral Polymerase | Relative Incorporation Efficiency (GS-646939/ATP) | Chain Termination Efficacy |
---|---|---|
HRV-16 RdRp | 20–50-fold higher | High (irreversible) |
Enterovirus 71 RdRp | 20–50-fold higher | High (irreversible) |
RSV RdRp | ~1-fold (equivalent) | Moderate (NTP-concentration dependent) |
HMPV RdRp | ~1-fold (equivalent) | Moderate (NTP-concentration dependent) |
Influenza B RdRp | >10-fold lower | Low |
Human Mitochondrial Pol | Negligible | None |
The antiviral efficacy and mechanisms of 4ʹ-cyano analogs differ fundamentally from those bearing 1ʹ-cyano modifications, exemplified by remdesivir (GS-5734) and obeldesivir. While both classes target viral polymerases, their chemical scaffolds induce distinct inhibitory outcomes:
Table 2: Key Biochemical Differences Between 1ʹ-Cyano and 4ʹ-Cyano Nucleotide Analogs
Property | 1ʹ-Cyano Analogs (e.g., Remdesivir) | 4ʹ-Cyano Analogs (e.g., GS-646939) |
---|---|---|
Primary Mechanism | Non-obligate delayed termination (3+ nts added) | Obligate termination (immediate) |
Structural Impact | Alters base-pairing fidelity; induces RNA miscoding | Locks sugar pucker; blocks translocation |
Incorporation Efficiency | Lower than natural NTP (3–10-fold) | Higher than ATP in target RdRps (20–50-fold) |
Spectrum | Filoviridae, Coronaviridae | Picornaviridae, Pneumoviridae |
Resistance Barrier | Moderate (delayed termination permits escape) | High (irreversible termination) |
These distinctions underscore how positional isomerism in nucleoside analogs—shifting the cyano group from C1ʹ to C4ʹ—redirects biological activity against non-overlapping viral families. The synergy between 1ʹ- and 4ʹ-cyano scaffolds provides a versatile strategy for pandemic preparedness, covering a broad range of respiratory RNA viruses with high genetic diversity [1] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9